molecular formula C12H15F3N2O2S B2662131 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1396870-11-3

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea

Cat. No.: B2662131
CAS No.: 1396870-11-3
M. Wt: 308.32
InChI Key: ZZPMPWSJKBUXQQ-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a thiophene ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea typically involves the following steps:

    Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the thiophene ring: This step often involves the use of a thiophene derivative, which can be coupled to the tetrahydropyran ring via a palladium-catalyzed cross-coupling reaction.

    Addition of the trifluoroethyl group: This can be accomplished through nucleophilic substitution reactions using trifluoroethyl halides.

    Formation of the urea linkage: This final step typically involves the reaction of an isocyanate with an amine to form the urea bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(tetrahydro-2H-pyran-4-yl)-3-(phenyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(ethyl)urea: Similar structure but with an ethyl group instead of a trifluoroethyl group.

Uniqueness

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the thiophene ring can participate in various electronic interactions, making it a versatile compound for diverse applications.

Properties

IUPAC Name

1-(oxan-4-yl)-3-thiophen-2-yl-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c13-12(14,15)8-17(9-3-5-19-6-4-9)11(18)16-10-2-1-7-20-10/h1-2,7,9H,3-6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPMPWSJKBUXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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